molecular formula C5H3BrO2 B2642810 5-Bromofuran-3-carbaldehyde CAS No. 63387-54-2

5-Bromofuran-3-carbaldehyde

Cat. No. B2642810
CAS RN: 63387-54-2
M. Wt: 174.981
InChI Key: OWXSOKNTAUZADN-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbaldehyde is a chemical compound with the empirical formula C5H3BrO2. It has a molecular weight of 174.98 . It is used in various syntheses, including the production of 5-substituted 2-furaldehydes and anilines .


Synthesis Analysis

5-Bromofuran-3-carbaldehyde can be synthesized through various methods. For instance, it can be used in the green condensation to synthesize Triazole Schiff Bases . It can also be employed in the Suzuki–Miyaura reactions .


Molecular Structure Analysis

The molecular structure of 5-Bromofuran-3-carbaldehyde has been studied using density functional theory (DFT) in B3LYP/6-311G++ (d, p) level of theory . The optimized structures, structural parameters, dipole moments, and frontier molecular orbitals of the compound have been calculated .


Chemical Reactions Analysis

5-Bromofuran-3-carbaldehyde participates in various chemical reactions. It can be used in the synthesis of 5-substituted 2-furaldehydes and anilines through a novel one-pot, two-step amination/Diels-Alder procedure . It can also be used in the Suzuki–Miyaura reactions .


Physical And Chemical Properties Analysis

5-Bromofuran-3-carbaldehyde has a boiling point of 112 °C/16 mmHg and a melting point of 82-85 °C. It should be stored at a temperature of 2-8°C . Its optical properties have been studied using the B3LYP method on a 6–311++ G (d, p) basis set .

Scientific Research Applications

Photochemical Synthesis

5-Bromofuran-3-carbaldehyde has been utilized in photochemical synthesis. Irradiation of 5-bromofuran-2-carbaldehyde in aromatic solutions yields 3- and 5-aryl-2-furyl derivatives. This method also facilitates the synthesis of previously unknown 5-aryl-4-bromo-2-furyl derivatives and debromination products (Antonioletti et al., 1985).

Crystallographic Studies

In crystallography, 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone molecules, which relate to 5-Bromofuran-3-carbaldehyde, are studied for their intermolecular interactions. These interactions are linked by hydrogen bonds forming ribbons, which are analyzed using X-ray diffraction (Ali et al., 2005).

Catalytic Applications

Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde, a related compound, with carbon monoxide and carboxylic acids demonstrates the potential of 5-Bromofuran-3-carbaldehyde derivatives in catalytic processes. This process yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Synthesis of Bromoindoles

The synthesis of various bromoindoles, including the known 6-bromoindole-3-carbaldehyde, from the marine sponge Pseudosuberites hyalinus is another application. These compounds are synthesized and their structures are elucidated through spectral analysis (Rasmussen et al., 1993).

Synthesis of Isoquinolines

5-Bromofuran-3-carbaldehyde derivatives have been used in new routes for synthesizing isoquinolines. This involves tethering 3-bromopyridine-4-carbaldehyde with electron-withdrawing group substituted alkenes, illustrating the compound's role in the formation of complex organic structures (Cho & Patel, 2006).

Safety And Hazards

The safety information available indicates that 5-Bromofuran-3-carbaldehyde is classified under Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is hazardous to the respiratory system .

properties

IUPAC Name

5-bromofuran-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-1-4(2-7)3-8-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXSOKNTAUZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-3-carbaldehyde

CAS RN

63387-54-2
Record name 5-bromofuran-3-carbaldehyde
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